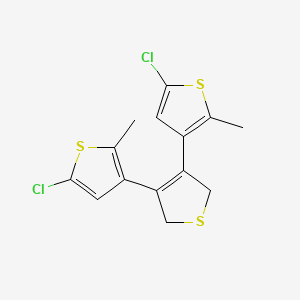
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylthiophene, which is a commercially available compound.
Formation of Intermediates: The intermediate compounds are formed through a series of reactions involving reagents such as N-chlorosuccinimide and acetic acid in benzene, followed by purification using column chromatography.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound’s properties may make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene exerts its effects is not well-documented. its interactions with molecular targets and pathways would likely involve the thiophene rings and the chlorine atoms, which can participate in various chemical reactions and binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylthiophene: A simpler thiophene derivative with similar chemical properties.
5-Chlorothiophene-2-carbaldehyde: Another related compound with a different functional group.
Uniqueness
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is unique due to its complex structure, which includes two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core
Propriétés
Numéro CAS |
528604-88-8 |
|---|---|
Formule moléculaire |
C14H12Cl2S3 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
5-chloro-3-[4-(5-chloro-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene |
InChI |
InChI=1S/C14H12Cl2S3/c1-7-9(3-13(15)18-7)11-5-17-6-12(11)10-4-14(16)19-8(10)2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
GRYATBHTJRJUFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)Cl)C2=C(CSC2)C3=C(SC(=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


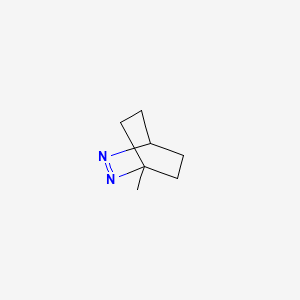
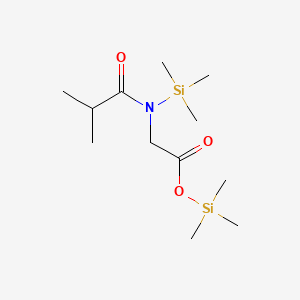

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
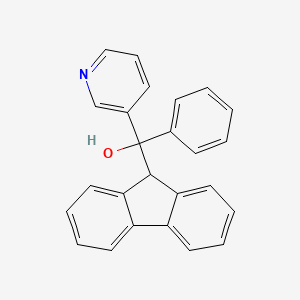
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
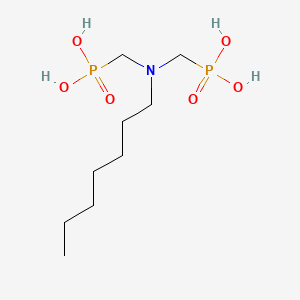
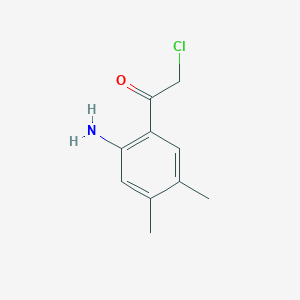
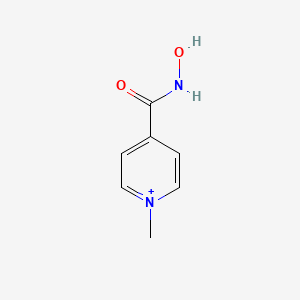
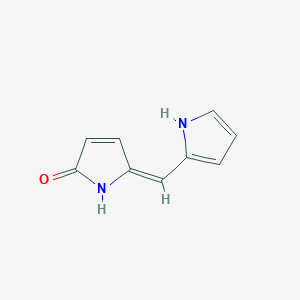
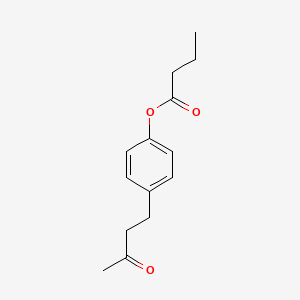

![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
